N-1,3-benzodioxol-5-yl-4-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-4-phenyl-1-piperazinecarboxamide, also known as BPAP, is a psychoactive compound that has been extensively studied for its potential therapeutic applications. BPAP belongs to the class of compounds known as piperazines, which have been shown to have a wide range of pharmacological effects.
Mécanisme D'action
N-1,3-benzodioxol-5-yl-4-phenyl-1-piperazinecarboxamide works by binding to specific receptors in the brain, including dopamine and serotonin receptors. It has been shown to increase the release of these neurotransmitters, leading to increased activity in certain areas of the brain.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-phenyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including increasing dopamine and serotonin levels, enhancing cognitive function, and improving mood. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1,3-benzodioxol-5-yl-4-phenyl-1-piperazinecarboxamide is its ability to selectively activate certain receptors in the brain, making it a useful tool for studying the effects of dopamine and serotonin on behavior and cognition. However, its psychoactive effects may also limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-phenyl-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N-1,3-benzodioxol-5-yl-4-phenyl-1-piperazinecarboxamide involves several steps, including the reaction of piperazine with 3,4-methylenedioxyphenylacetic acid, followed by the addition of phenylisocyanate. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-1,3-benzodioxol-5-yl-4-phenyl-1-piperazinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neuropsychiatric disorders. It has been shown to have a range of effects on the central nervous system, including increasing dopamine and serotonin levels, as well as enhancing cognitive function.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(19-14-6-7-16-17(12-14)24-13-23-16)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKCRMPGICZWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.